Dihydrochlorure de diméthyl 3,3'-dithiopropionimidate

Vue d'ensemble

Description

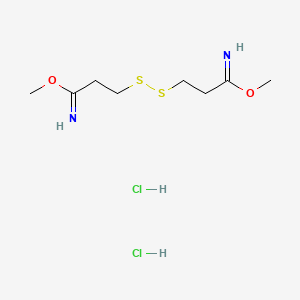

Dimethyl 3,3’-dithiopropionimidate dihydrochloride is a chemical compound with the empirical formula C8H16N2O2S2 · 2HCl and a molecular weight of 309.28 g/mol . It is commonly used as a cross-linking reagent in biochemical and molecular biology applications due to its ability to form stable amidine bonds with primary amines . The compound is also known for its cleavable disulfide linkage, which can be reduced under mild conditions .

Applications De Recherche Scientifique

Dimethyl 3,3’-dithiopropionimidate dihydrochloride is widely used in scientific research for various applications:

Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes.

Biology: Employed in the cross-linking of membrane proteins and hemoglobin for structural studies.

Medicine: Utilized in the preparation of gene delivery vectors and cyclodextrin-containing polymers.

Industry: Applied in the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vectors.

Mécanisme D'action

Target of Action

Dimethyl 3,3’-dithiopropionimidate dihydrochloride (DTBP) primarily targets amine groups on proteins. It is a bifunctional cross-linking reagent that reacts with primary amines, typically found on lysine residues and the N-terminus of proteins . This targeting is crucial for studying protein-protein interactions and stabilizing protein complexes.

Mode of Action

DTBP contains imidoester groups that react with amine groups to form amidine bonds. The central disulfide bond in DTBP can be cleaved under reducing conditions, making it a cleavable cross-linker . This property allows for the reversible cross-linking of proteins, facilitating the study of dynamic protein interactions . The reaction with amine groups results in the formation of stable amidine linkages, preserving the positive charge of the original amine groups .

Biochemical Pathways

The primary biochemical pathway affected by DTBP is the cross-linking of proteins . This cross-linking can stabilize protein complexes and facilitate the identification of protein-protein interactions. The cleavable nature of DTBP allows for the subsequent analysis of these interactions under reducing conditions, providing insights into the dynamic nature of protein complexes .

Pharmacokinetics

Its solubility in water and various organic solvents (eg, chloroform, DMF, acetone) ensures its effective use in different experimental conditions . The stability of DTBP at 2-8°C and its susceptibility to hydrolysis at neutral pH are important for its storage and handling .

Result of Action

The molecular effect of DTBP’s action is the formation of stable amidine bonds between protein molecules, leading to the cross-linking of proteins . This cross-linking can stabilize protein complexes, making them easier to study. At the cellular level, this can help in understanding the interactions and functions of various proteins within a cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of reducing agents significantly influence the action of DTBP. The reagent is readily hydrolyzed at neutral pH, so it is often used in slightly acidic conditions to prevent premature hydrolysis . Reducing agents can cleave the disulfide bond in DTBP, reversing the cross-linking and allowing for the analysis of protein interactions . Proper storage at 2-8°C is essential to maintain its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Dimethyl 3,3’-dithiopropionimidate dihydrochloride plays a crucial role in biochemical reactions as a crosslinking reagent. It interacts with primary amines on proteins and other biomolecules, forming stable amidine bonds. This crosslinking ability is particularly useful in studying protein complexes and interactions. For example, it has been used to crosslink chick oviduct progesterone-receptor subunits . The compound’s thiol-cleavable nature allows for reversible crosslinking, which is advantageous in various experimental setups.

Cellular Effects

Dimethyl 3,3’-dithiopropionimidate dihydrochloride affects various cellular processes by crosslinking membrane proteins and other cellular components. It penetrates intact human erythrocytes and cross-links membrane proteins to hemoglobin as well as to each other . This crosslinking can influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing protein complexes and preventing their dissociation.

Molecular Mechanism

The molecular mechanism of Dimethyl 3,3’-dithiopropionimidate dihydrochloride involves its reaction with primary amines in the pH range of 7.0-10.0 to form amidine bonds . The compound contains an amine-reactive imidoester at each end of an 8-atom spacer arm, which facilitates the crosslinking of proteins and other biomolecules . The disulfide linkage in the compound is cleavable by mild reduction, allowing for reversible crosslinking.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride can change over time due to its stability and degradation. The compound is readily hydrolyzed at neutral pH, which can affect its crosslinking efficiency . Long-term effects on cellular function have been observed in in vitro studies, where the crosslinked complexes were analyzed by sodium dodecyl sulfate polyacrylamide gel electrophoresis .

Dosage Effects in Animal Models

The effects of Dimethyl 3,3’-dithiopropionimidate dihydrochloride vary with different dosages in animal models. At lower doses, it effectively crosslinks proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects due to excessive crosslinking and disruption of cellular functions .

Metabolic Pathways

Dimethyl 3,3’-dithiopropionimidate dihydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. Its crosslinking activity can affect metabolic flux and metabolite levels by stabilizing enzyme complexes and preventing their dissociation . The compound’s thiol-cleavable nature allows for controlled crosslinking and subsequent release of the crosslinked products.

Transport and Distribution

Within cells and tissues, Dimethyl 3,3’-dithiopropionimidate dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its membrane-permeable nature allows it to penetrate cells and crosslink intracellular proteins . The compound’s distribution can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

Dimethyl 3,3’-dithiopropionimidate dihydrochloride exhibits subcellular localization that influences its activity and function. It can target specific compartments or organelles through post-translational modifications and targeting signals . The compound’s ability to crosslink membrane proteins and other cellular components can affect their localization and function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl 3,3’-dithiopropionimidate dihydrochloride can be synthesized through the reaction of 3,3’-dithiobispropionic acid with dimethylamine in the presence of a dehydrating agent . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In industrial settings, the production of dimethyl 3,3’-dithiopropionimidate dihydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield . The process includes purification steps such as recrystallization and filtration to obtain the final product in its pure form.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions at neutral pH.

Substitution: Primary amines in buffered solutions at pH 8-10.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Cleaved disulfide bonds resulting in two thiol groups.

Substitution: Amidine bonds with primary amines.

Comparaison Avec Des Composés Similaires

- Dimethyl suberimidate dihydrochloride

- Dimethyl pimelimidate dihydrochloride

- Dimethyl adipimidate dihydrochloride

- 3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester)

- DTSSP (3,3’-dithiobis(sulfosuccinimidyl propionate))

Comparison: Dimethyl 3,3’-dithiopropionimidate dihydrochloride is unique due to its cleavable disulfide linkage, which allows for reversible cross-linking . This property is particularly useful in applications where temporary stabilization of protein complexes is required . In contrast, other similar compounds may not have cleavable linkages or may form different types of bonds with primary amines .

Activité Biologique

Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a bifunctional cross-linking reagent widely utilized in biochemical and molecular biology applications. Its ability to form stable amidine bonds with primary amines makes it a valuable tool for studying protein interactions, cellular processes, and various biochemical pathways.

Target of Action

DTBP primarily targets amine groups on proteins, particularly those found on lysine residues and the N-terminus of proteins. The compound contains imidoester groups that react with these amine groups to form amidine bonds, facilitating the cross-linking of proteins.

Mode of Action

The central disulfide bond in DTBP can be cleaved under reducing conditions, allowing for reversible cross-linking. This property is particularly advantageous for studying dynamic protein interactions and understanding the structural integrity of protein complexes under varying conditions .

DTBP plays a crucial role in various biochemical reactions:

- Cross-Linking Reagent : It effectively cross-links membrane proteins and other cellular components, which aids in the stabilization of protein complexes for structural studies.

- Cellular Penetration : The compound can penetrate intact human erythrocytes, cross-linking membrane proteins to hemoglobin and each other. This interaction has been analyzed using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) to reveal complex formation patterns .

Cellular Effects

The biological activity of DTBP extends to several cellular processes:

- Protein Interactions : By cross-linking proteins, DTBP can influence signaling pathways and metabolic activities within cells.

- Dosage Effects : In animal models, lower doses of DTBP have been shown to effectively cross-link proteins without significant toxicity. However, higher doses may lead to adverse effects due to excessive cross-linking and disruption of cellular functions .

Research Applications

DTBP has diverse applications across various fields:

- Biochemistry : Used extensively for studying protein-protein interactions and stabilizing protein complexes.

- Cell Biology : Employed in the analysis of membrane proteins and their interactions within cellular environments.

- Medicine : Utilized in the development of gene delivery systems and therapeutic agents .

Case Studies

-

Erythrocyte Protein Cross-Linking

A study demonstrated that DTBP penetrates human erythrocytes and effectively cross-links membrane proteins to hemoglobin. The resulting complexes were analyzed using SDS-PAGE, revealing distinct patterns that reflect the interactions facilitated by DTBP . -

Stability in Complex Coacervate Core Micelles (C3Ms)

Research indicated that DTBP enhances the stability of C3Ms by forming reversible disulfide bonds between amine groups in polymer chains. This property allows for improved resistance to changes in ionic strength and pH, making DTBP a promising candidate for controlled release formulations .

Summary of Findings

| Property/Aspect | Details |

|---|---|

| Target Molecules | Primary amines on proteins |

| Cross-Linking Type | Reversible (cleavable under reducing conditions) |

| Cellular Penetration | Effective in human erythrocytes |

| Toxicity Profile | Low toxicity at therapeutic doses; potential toxicity at high doses |

| Research Applications | Protein interaction studies, gene delivery systems, structural biology |

Propriétés

IUPAC Name |

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAXWTVHCRPVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCSSCCC(=N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38285-78-8 (di-HCl) | |

| Record name | Dimethyl dithiobispropionimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50974489 | |

| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38285-78-8, 59012-54-3 | |

| Record name | Propanimidic acid, 3,3'-dithiobis-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl dithiobispropionimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,3'-disulfanediyldipropanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DITHIOBISPROPIONIMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?

A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []

Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?

A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.